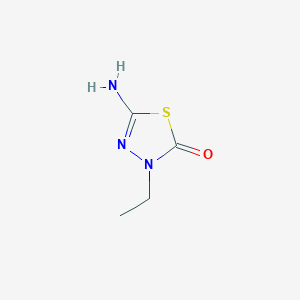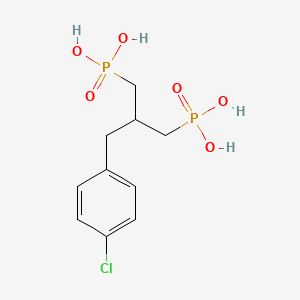
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid is a chemical compound with the molecular formula C10H15ClO6P2 and a molecular weight of 328.62 g/mol . This compound is characterized by the presence of a chlorobenzyl group attached to a propane-1,3-diyl backbone, which is further substituted with diphosphonic acid groups. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid typically involves the reaction of 4-chlorobenzyl chloride with propane-1,3-diol in the presence of a base to form the intermediate (4-chlorobenzyl)propane-1,3-diol . This intermediate is then reacted with phosphorus trichloride and water to yield the final product, this compound . The reaction conditions generally include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in bone resorption, similar to other bisphosphonates . It binds to hydroxyapatite in bone, preventing the dissolution of bone mineral and inhibiting osteoclast-mediated bone resorption . This mechanism makes it a potential candidate for the treatment of osteoporosis and other bone-related disorders .
Vergleich Mit ähnlichen Verbindungen
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid can be compared with other similar compounds, such as:
Alendronate: A widely used bisphosphonate for the treatment of osteoporosis.
Risedronate: Another bisphosphonate with similar applications in bone health.
Etidronate: An older bisphosphonate used for similar purposes.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other bisphosphonates .
Eigenschaften
Molekularformel |
C10H15ClO6P2 |
|---|---|
Molekulargewicht |
328.62 g/mol |
IUPAC-Name |
[2-[(4-chlorophenyl)methyl]-3-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C10H15ClO6P2/c11-10-3-1-8(2-4-10)5-9(6-18(12,13)14)7-19(15,16)17/h1-4,9H,5-7H2,(H2,12,13,14)(H2,15,16,17) |
InChI-Schlüssel |
ZOXGBPXJCYWDEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(CP(=O)(O)O)CP(=O)(O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


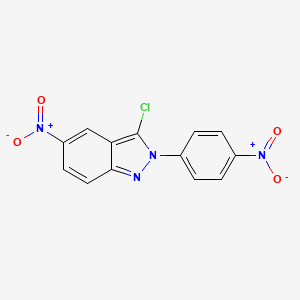
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
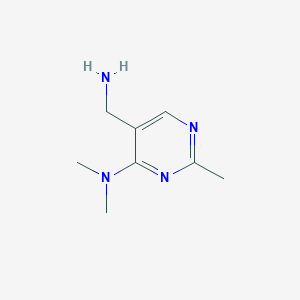
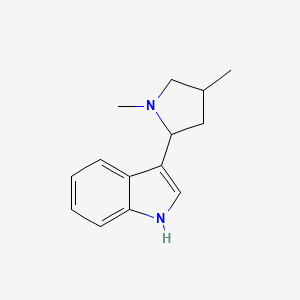
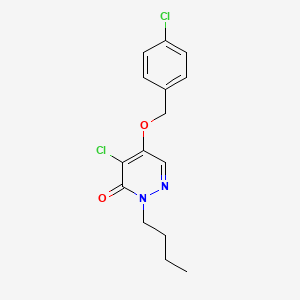

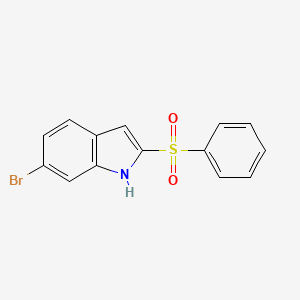
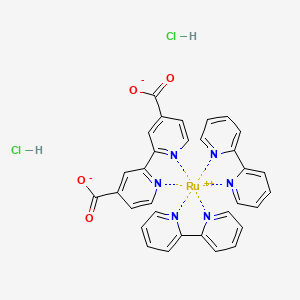
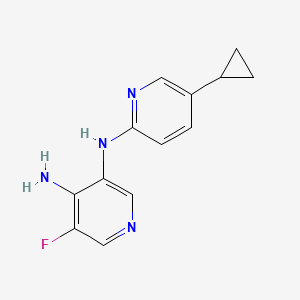
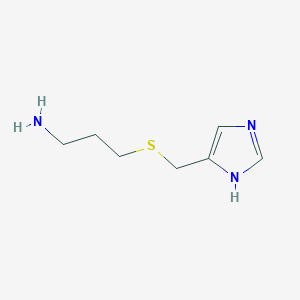

![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
![(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
